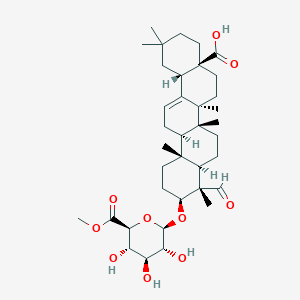

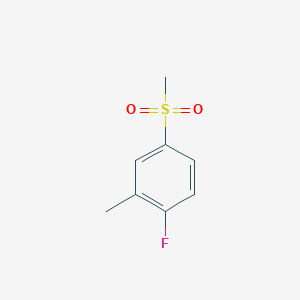

5-Fluoro-2'-O-méthyluridine

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Traitement du cancer: Il peut être converti en 5-fluorouracile, qui est utilisé dans divers traitements anticancéreux .

- Recherche sur les nucléoside hydrolases: Étudié pour son utilisation potentielle avec les nucléoside hydrolases qui pourraient élargir la spécificité du substrat .

- Recherche sur les acides nucléiques: En tant qu'analogue de base dans les modifications d'oligonucléotides, il est utilisé dans la recherche sur les analogues d'ARN 2'-O-méthyl .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-Fluoro-2’-O-methyluridine is the enzyme thymidylate synthase . Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP), a nucleotide required for DNA replication .

Mode of Action

5-Fluoro-2’-O-methyluridine, once inside the cell, is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase . This inhibition blocks the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . The interruption of this process leads to a decrease in DNA synthesis and cell proliferation .

Biochemical Pathways

5-Fluoro-2’-O-methyluridine affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of dTMP, a crucial component of DNA . This disruption in the DNA synthesis pathway leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

It is known that the compound is well absorbed but undergoes substantial first-pass metabolism by cytidine deaminase .

Result of Action

The molecular effect of 5-Fluoro-2’-O-methyluridine is the inhibition of DNA synthesis due to the blockage of dTMP formation . This leads to cell cycle arrest and induction of apoptosis . At the cellular level, it can cause autophagic features, particularly in exposed cardiomyocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2’-O-methyluridine. For instance, the pH and complexing ions in the environment can affect the speciation of the compound . Additionally, the presence of other chemical compounds in the environment can potentially interact with 5-Fluoro-2’-O-methyluridine, altering its effectiveness .

Analyse Biochimique

Biochemical Properties

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with enzymes such as uridine phosphorylase and thymidine phosphorylase, which are involved in nucleotide metabolism . By inhibiting these enzymes, it disrupts the synthesis of viral RNA and DNA, thereby preventing the replication of viruses.

Cellular Effects

The effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione on cells are profound. It has been shown to induce cytotoxicity in cancer cells by incorporating into RNA and DNA, leading to the disruption of normal cellular processes . This compound affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death. Additionally, it has antiviral properties, inhibiting the replication of certain RNA viruses.

Molecular Mechanism

At the molecular level, 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione exerts its effects by binding to and inhibiting key enzymes involved in nucleotide metabolism . This inhibition leads to the disruption of RNA and DNA synthesis, which is critical for viral replication and cancer cell proliferation. The compound’s incorporation into nucleic acids results in faulty genetic material, triggering cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione have been observed to change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells persist, although the degree of effectiveness may vary depending on the duration of exposure and the specific cell type.

Dosage Effects in Animal Models

The effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione in animal models vary with dosage. At lower doses, the compound exhibits antiviral and anticancer properties without significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is involved in several metabolic pathways, primarily those related to nucleotide metabolism . It interacts with enzymes such as uridine phosphorylase and thymidine phosphorylase, which play key roles in the synthesis and degradation of nucleotides. The compound’s presence can alter metabolic flux and affect the levels of various metabolites, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins . These interactions facilitate its uptake and localization within target cells, where it can exert its therapeutic effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is critical for its activity. It is primarily localized in the nucleus and cytoplasm, where it can incorporate into RNA and DNA. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The compound’s activity is closely linked to its ability to reach these subcellular sites and interact with key biomolecules.

Propriétés

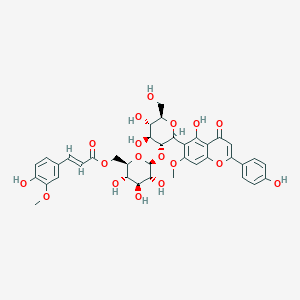

IUPAC Name |

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAIYNPYHNWHGS-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617603 | |

| Record name | 5-Fluoro-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61671-80-5 | |

| Record name | 5-Fluoro-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the discovery of RK9NH relate to the potential use of 5-fluoro-2'-O-methyluridine in cancer therapy?

A1: The study found that RK9NH can convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil []. 5-Fluorouracil is a known chemotherapeutic agent used in cancer treatment. This suggests that RK9NH could potentially be engineered or utilized to convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil within the body, acting as a prodrug strategy for cancer therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)